molecular formula C9H9ClO2 B049340 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole CAS No. 117661-72-0

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole

Cat. No. B049340
M. Wt: 184.62 g/mol
InChI Key: POLAVUVVBKLQNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole often involves intricate reactions that allow for the introduction of specific functional groups, providing insight into the synthetic versatility of this chemical class. For instance, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles showcases a method that could be analogous to synthesizing our compound of interest. These processes typically involve analytical data, FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy for characterization, indicating the complex nature of these syntheses (Gürbüz et al., 2016).

Molecular Structure Analysis

Understanding the molecular structure of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole involves detailed theoretical characterizations, such as density functional theory (DFT) calculations. These analyses provide insights into the molecule's optimized geometry, zero-point energy, dipole moment, and electronic structure. For example, studies on similar compounds have calculated various torsion angles and charge distributions, which are essential for predicting the reactivity and stability of the compound (Gürbüz et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole can be inferred from studies on related compounds. For instance, chlorination reactions and the influence of various substituents on the reactivity patterns offer insights into how such a molecule might behave under different conditions. Research on related benzoxazole derivatives has highlighted the significance of substituents in determining the molecule's chemical behavior, such as the presence of chloro groups affecting charge distribution and reactivity (Varaksina et al., 2005).

Physical Properties Analysis

The physical properties of a compound like 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole, including melting points, solubility, and crystalline structure, are crucial for understanding its applications and handling. Crystal structure analysis, for example, helps in understanding the packing, intermolecular interactions, and stability of the compound. Studies on compounds with similar structures provide a basis for predicting these properties (Sapari et al., 2019).

Chemical Properties Analysis

The chemical properties analysis involves understanding the compound's behavior in various chemical reactions, such as its reactivity towards different reagents, stability under various conditions, and potential for undergoing transformations. For instance, the analysis of how chloro and methyl groups affect the electron distribution within the molecule can give insights into its reactivity and potential applications in synthesis (Varaksina et al., 2005).

Scientific Research Applications

1. Total Synthesis of Benzylisoquinoline Alkaloids

  • Summary of Application: This compound is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
  • Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
  • Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .

2. Detection of Carcinogenic Lead

  • Summary of Application: Derivatives of this compound were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
  • Methods of Application: A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
  • Results or Outcomes: The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM −1 cm −2, 320.0 mM, and 96.0 pM, respectively .

3. Functionalization of 6-Nitrobenzo[1,3]dioxole

  • Summary of Application: This compound reacts with aromatic carbonyl or pyruvate derivatives in the presence of TDAE to afford diaryl alcohols, α-hydroxy esters and α-hydroxy lactam derivatives in moderate to good yields .
  • Methods of Application: The reaction was carried out in the presence of TDAE .
  • Results or Outcomes: The reaction afforded diaryl alcohols, α-hydroxy esters and α-hydroxy lactam derivatives in moderate to good yields .

4. Synthesis of Benzylisoquinoline Alkaloids

  • Summary of Application: This compound is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
  • Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
  • Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .

5. Synthesis of Organo Selenium Compounds

  • Summary of Application: This compound is used in the synthesis of novel organo selenium compounds .
  • Methods of Application: The synthesis was carried out using various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
  • Results or Outcomes: The synthesis resulted in novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .

6. Synthesis of Metal–Organic Frameworks (MOFs)

  • Summary of Application: This compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
  • Methods of Application: The synthesis was carried out under solvothermal conditions .
  • Results or Outcomes: The synthesis resulted in either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .

4. Synthesis of Benzylisoquinoline Alkaloids

  • Summary of Application: This compound is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
  • Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
  • Results or Outcomes: The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .

5. Synthesis of Organo Selenium Compounds

  • Summary of Application: This compound is used in the synthesis of novel organo selenium compounds .
  • Methods of Application: The synthesis was carried out using various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .
  • Results or Outcomes: The synthesis resulted in novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit .

6. Synthesis of Metal–Organic Frameworks (MOFs)

  • Summary of Application: This compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) .
  • Methods of Application: The synthesis was carried out under solvothermal conditions .
  • Results or Outcomes: The synthesis resulted in either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .

properties

IUPAC Name

5-(chloromethyl)-6-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLAVUVVBKLQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CCl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441697
Record name 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole

CAS RN

117661-72-0
Record name 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At about 0° C., 5-methylbenzo[d][1,3]dioxole (500 mg, 3.68 mmol) and formaldehyde (37% in water, 0.7 mL) were sequentially added to a mixture of dichloromethane (6.8 mL), tetrabutylammonium bromide (80 mg) and concentrated hydrochloric acid (6.5 mL). Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour and then at ambient temperature for about 4 hours. The mixture was diluted with ether (100 mL). After standard extractive workup, the resulting solid residue was heated with hexanes (100 mL) and the insolubles were removed by filtration. The filtrate was concentrated to give desired product (420 mg, 62%). 1H NMR (300 MHz, CDCl3) δ 6.89 (s, 1H), 6.69 (s, 1H), 5.94 (s, 3H), 4.56 (s, 2H), 2.35 (s, 3H); GC-MS: m/z=184 (MH)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

To a mixture of methylene chloride (130 L), concentrated HCl (130 L), and tetrabutylammonium bromide (1.61 Kg) was added 5-methylbenzo[d][1,3]dioxole (10 Kg) followed by the slow addition of formaldehyde (14 L, 37 wt % in water). The mixture was stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated to an oil. Hexane (180 L) was added and the mixture heated to boiling. The hot hexane solution was decanted from a heavy oily residue and evaporated to give almost pure 5-chloromethyl-6-methylbenzo[d][1,3]dioxole as a white solid. Recrystallization from hexane (50 L) gave 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (80% recovery after recrystallization).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step Two
Name
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
1.61 kg
Type
catalyst
Reaction Step Three
Quantity
130 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 1:1 mixture of ethyl ether (100 mL) and conc. HCl (100 mL) at 0° C. was added (3,4-methylenedioxy)toluene (10 mL). Formaldehyde (20 mL, 37% in water) was then added dropwise. The reaction was stirred at 0° C. for 2 hours and at room temperature for an additional 10 hours. The reaction mixture was then diluted with ethyl ether (100 mL) and the two layers were separated. The organic layer was dried (MgSO4), the solid was filtered and the filtrate was concentrated. The residue was then heated with hexane (200 mL) and the insolubles were filtered off the hot solution. The filtrate was concentrated to give a mixture of (3,4-methylenedioxy)-6-methylbenzyl chloride (9.4 g, 63% yield) and bis[(3,4-methylenedioxy)-6-methyl]phenylmethane (3.6 g) as a white solid. This mixture was carried on to the next step without further purification.
[Compound]
Name
bis[(3,4-methylenedioxy)-6-methyl]phenylmethane
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a mixture of methylene chloride (130L), concentrated HCl (130L), and tetrabulylammonium bromide (1.61 Kg) was added 5-methylbenzo[d][1,3]dioxole (10 Kg) followed by the slow addition of formaldehyde (14L, 37 wt% in water). The mixture was stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated to an oil. Hexane (180L) was added and the mixture heated to boiling. The hot hexane solution was decanted from a heavy oily residue and evaporated to give almost pure 5-chloromethyl-6-methylbenzo[d][1,3]dioxole as a white solid. Recrystallization from hexane (50L) gave 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (80% recovery after recrystallization).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.61 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a mixture of methylene chloride (130 L), concentrated HCl (130 L), and tetrabutylammonium bromide (1.61 Kg) was added 5 methylbenzo[d][1,3]dioxole (10 Kg) followed by the slow addition of formaldehyde (14 L, 37 wt % in water). The mixture was stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated to an oil. Hexane (180 L) was added and the mixture heated to boiling. The hot hexane solution was decanted from a heavy oily residue and evaporated to give almost pure 5-chloromethyl-6-methylbenzo[d][1,3]dioxole as a white solid. Recrystallization from hexane (50 L) gave 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (80% recovery after recrystallization).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step Two
Name
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
1.61 kg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
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5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
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5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
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5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Reactant of Route 6
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5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole

Citations

For This Compound
1
Citations
C Wu, MF Chan, F Stavros, B Raju, I Okun… - Journal of medicinal …, 1997 - ACS Publications
Previously we reported the discovery of amidothiophenesulfonamides as endothelin receptor-A antagonists with high potency and selectivity. Replacement of an amide group in this …
Number of citations: 147 pubs.acs.org

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